REACTION_SMILES
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[CH3:1][C:2]1([CH3:10])[O:3][C:4](=[O:9])[CH2:5][C:6](=[O:8])[O:7]1.[CH3:28][CH2:29][CH2:30][CH2:31][CH2:32][CH3:33].[CH:11]([O:12][CH2:13][CH3:14])([O:15][CH2:16][CH3:17])[O:18][CH2:19][CH3:20].[NH2:21][c:22]1[cH:23][cH:24][n:25][cH:26][cH:27]1>>[CH3:1][C:2]1([CH3:10])[O:3][C:4](=[O:9])[C:5](=[CH:11][NH:21][c:22]2[cH:23][cH:24][n:25][cH:26][cH:27]2)[C:6](=[O:8])[O:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1(C)OC(=O)CC(=O)O1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(OCC)OCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccncc1
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Name
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Type
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product
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Smiles
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CC1(C)OC(=O)C(=CNc2ccncc2)C(=O)O1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |